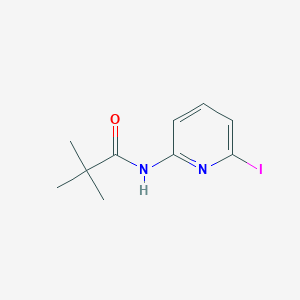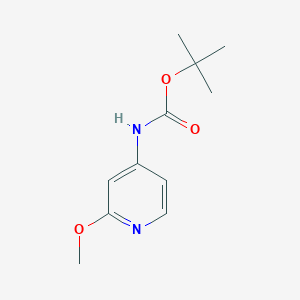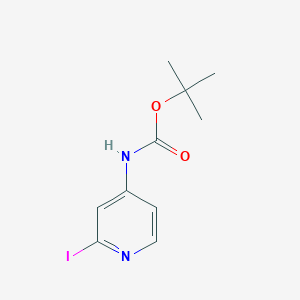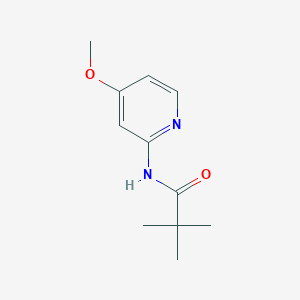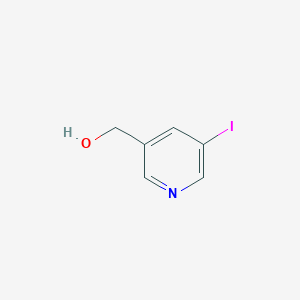
2-Bromo-3-furoyl chloride
Overview
Description
2-Bromo-3-furoyl chloride is an organic compound with the molecular formula C5H2BrClO2 and a molecular weight of 209.43 g/mol . It is a derivative of furan, a heterocyclic compound, and contains both bromine and chlorine atoms. This compound is primarily used in research and development, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3-furoyl chloride can be synthesized through various methods. One common method involves the bromination of 3-furoyl chloride. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the furan ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-furoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under mild conditions.
Coupling Reactions: Reagents include palladium catalysts and boronic acids.
Major Products
Substitution Reactions: Products include substituted furan derivatives where the bromine or chlorine atom is replaced by the nucleophile.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the furan ring with another aromatic ring.
Scientific Research Applications
2-Bromo-3-furoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Proteomics Research: It is utilized in the development of proteomics research tools and reagents.
Material Science:
Mechanism of Action
The mechanism of action of 2-Bromo-3-furoyl chloride primarily involves its reactivity as an electrophile. The presence of both bromine and chlorine atoms makes it highly reactive towards nucleophiles. In substitution reactions, the compound undergoes nucleophilic attack at the carbonyl carbon, leading to the displacement of the bromine or chlorine atom. This reactivity is exploited in various synthetic applications to introduce functional groups into the furan ring .
Comparison with Similar Compounds
Similar Compounds
3-Furoyl Chloride: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-3-furanmethanol: Contains a hydroxyl group instead of the carbonyl chloride group, leading to different reactivity and applications.
2-Bromo-3-furanacetic Acid:
Uniqueness
2-Bromo-3-furoyl chloride is unique due to the presence of both bromine and chlorine atoms, which enhances its reactivity and versatility in organic synthesis.
Properties
IUPAC Name |
2-bromofuran-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClO2/c6-4-3(5(7)8)1-2-9-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMHUPWXUHNMPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1C(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640422 | |
| Record name | 2-Bromofuran-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915707-69-6 | |
| Record name | 2-Bromo-3-furancarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915707-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromofuran-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Bromo-3-furoyl chloride in the synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate?
A1: this compound acts as a key reagent in the synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. The research demonstrates that it reacts with 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of either Ca(OH)2 in 1,4-dioxane or, more efficiently, triethylamine in dichloromethane, to yield the desired product []. This suggests that this compound acts as an electrophile, reacting with the nucleophilic pyrazolone derivative to form a new ester bond.
Q2: What spectroscopic data is available for this compound in the context of this research?
A2: While the research paper primarily focuses on the characterization of the final product, 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate, it does not provide detailed spectroscopic data specifically for this compound []. To obtain this information, one would need to consult relevant chemical databases or literature focusing on the characterization of this specific compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


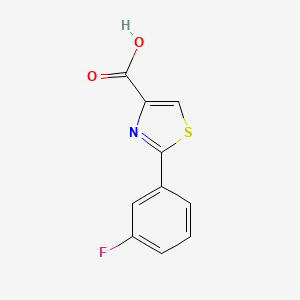
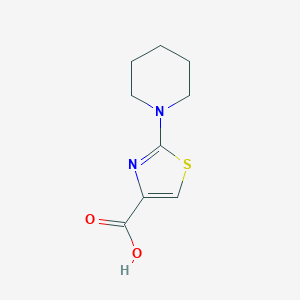
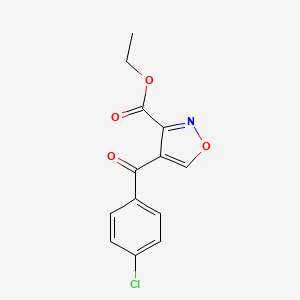

![1,4-Diazaspiro[5.5]undecan-5-one](/img/structure/B1324974.png)
![3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid](/img/structure/B1324975.png)
![N-(3-[1,3]Dioxolan-2-yl-pyridin-4-yl)-2,2-dimethyl-propionamide](/img/structure/B1324984.png)

